

Introduction: The Structural Elucidation of a Versatile Piperidine Derivative

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Compound of Interest

Compound Name: 1-(Piperidin-4-yl)propan-2-ol

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1-(Piperidin-4-yl)propan-2-ol is a bifunctional organic molecule featuring a central piperidine ring, a common scaffold in medicinal chemistry, and a propan-2-ol side chain.[1] The piperidine moiety is a saturated heterocycle present in numerous pharmaceuticals and natural products, valued for its ability to impart desirable pharmacokinetic properties.[2] The secondary alcohol group provides a site for hydrogen bonding and further chemical modification. Accurate structural confirmation and purity assessment of such molecules are critical in research and drug development.

This guide provides a comprehensive overview of the expected spectroscopic signature of **1-(Piperidin-4-yl)propan-2-ol**. As complete, published experimental spectra for this specific compound are not readily available in public databases, this document serves as an expert-guided prediction and interpretation manual. It is designed for researchers and scientists, detailing the theoretical basis for expected data in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and establishing robust protocols for their acquisition.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment of individual hydrogen (^1H) and carbon (^{13}C) atoms.

Proton (^1H) NMR Spectroscopy

^1H NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1-(Piperidin-4-YL)propan-2-OL** in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or D_2O). The choice of solvent is critical; D_2O will cause the exchange of labile O-H and N-H protons, leading to their disappearance from the spectrum.^[3] For initial analysis, CDCl_3 is often preferred.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.
- **Instrument Setup:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- **Acquisition Parameters:**
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: ~4 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 8-16 (adjust for sample concentration)
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS peak.

Based on the structure and data from analogous compounds like piperidine and propan-2-ol, the following signals are predicted.^{[4][5]}

Predicted Shift (δ , ppm)	Multiplicity	Integration	Assignment (Proton)	Rationale
~3.70 - 3.85	m	1H	H-g (CH-OH)	The proton on the carbon bearing the electronegative oxygen is significantly deshielded.
~2.95 - 3.10	m	2H	H-a (axial/eq)	Protons on carbons adjacent to the nitrogen atom are deshielded.
~2.50 - 2.65	m	2H	H-b (axial/eq)	Protons on carbons adjacent to the nitrogen atom, typically upfield from H-a.
~1.60 - 1.75	m	2H	H-c (axial/eq)	Piperidine ring protons, further from the nitrogen.
~1.40 - 1.55	m	1H	H-e (CH)	Methine proton on the piperidine ring at the point of substitution.
~1.20 - 1.35	m	2H	H-d (axial/eq)	Piperidine ring protons, further from the nitrogen.
~1.15	d	3H	H-h (CH ₃)	Methyl group protons, split by

the neighboring
H-g proton.

Labile protons;
signal is often
broad and its
position is
concentration/sol
vent dependent.
Will exchange
with D₂O.

Variable

br s

2H

O-H, N-H

Note: Multiplicity (m = multiplet, d = doublet, br s = broad singlet) and chemical shifts are estimates and can vary based on solvent and experimental conditions.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

Broadband proton decoupling is typically used to simplify the spectrum, yielding a single peak for each distinct carbon.

- Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring sufficient concentration (~20-50 mg).
- Instrument Setup: Acquire on a spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
- Acquisition Parameters:
 - Technique: Broadband proton-decoupled.
 - Pulse Angle: 30-45 degrees.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 256 or more, as the ¹³C nucleus is much less sensitive than ¹H.

- DEPT-135 (Optional but Recommended): Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This powerful technique helps differentiate carbon types: CH₃ and CH carbons appear as positive peaks, while CH₂ carbons appear as negative peaks. Quaternary carbons are absent.^[6]

The molecule has 7 unique carbon environments. Predictions are based on established chemical shift ranges for alcohols and piperidines.^{[5][7][8]}

Predicted Shift (δ , ppm)	Carbon Type (from DEPT-135)	Assignment (Carbon)	Rationale
~68.5	CH (+)	C-g (CH-OH)	Carbon attached to the hydroxyl group is significantly downfield.
~46.0	CH ₂ (-)	C-a	Carbons adjacent to the nitrogen atom.
~44.5	CH ₂ (-)	C-f	Methylene carbon of the propanol side chain.
~35.0	CH (+)	C-e	Methine carbon of the piperidine ring.
~32.0	CH ₂ (-)	C-c, C-d	Piperidine ring carbons. Due to symmetry, C-c and C-d may be equivalent or have very similar shifts.
~24.0	CH ₃ (+)	C-h	Methyl carbon of the propanol side chain.

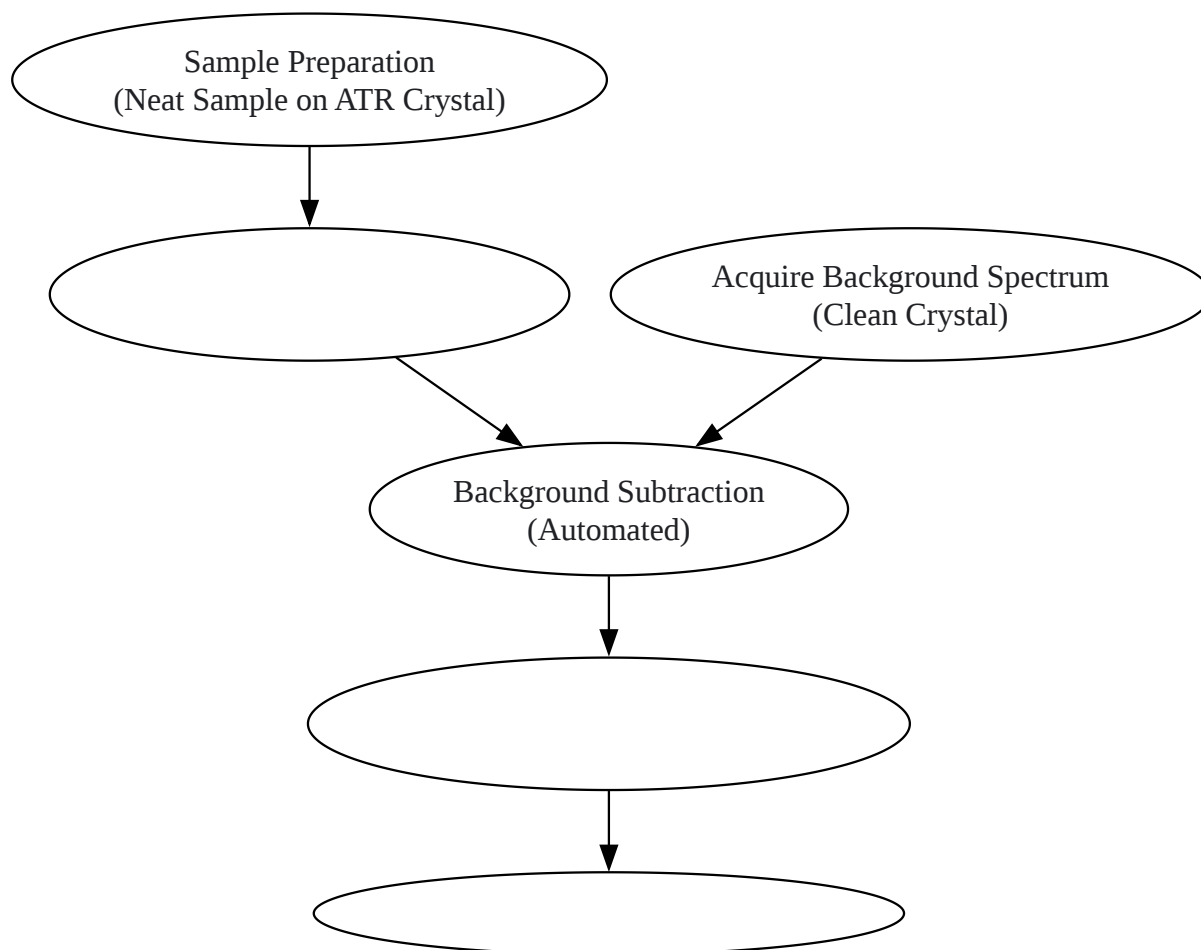
Part 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for rapidly identifying the presence of key functional groups.

- **Sample Preparation:** Place a small amount of the neat solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
- **Background Scan:** Run a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum.
- **Sample Scan:** Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify the wavenumbers (cm^{-1}) of major absorption bands.

The IR spectrum is expected to show characteristic bands for the O-H, N-H, C-H, and C-O bonds.^{[9][10]}

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
3400 - 3200	Strong, Broad	O-H Stretch	Alcohol (H-bonded)
3350 - 3250	Medium, Broad	N-H Stretch	Secondary Amine
2950 - 2850	Strong	C-H Stretch	Aliphatic (sp^3 C-H)
1150 - 1050	Medium-Strong	C-O Stretch	Secondary Alcohol



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Part 3: Mass Spectrometry (MS) – Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this one, typically yielding the protonated molecular ion $[M+H]^+$.

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote

protonation.

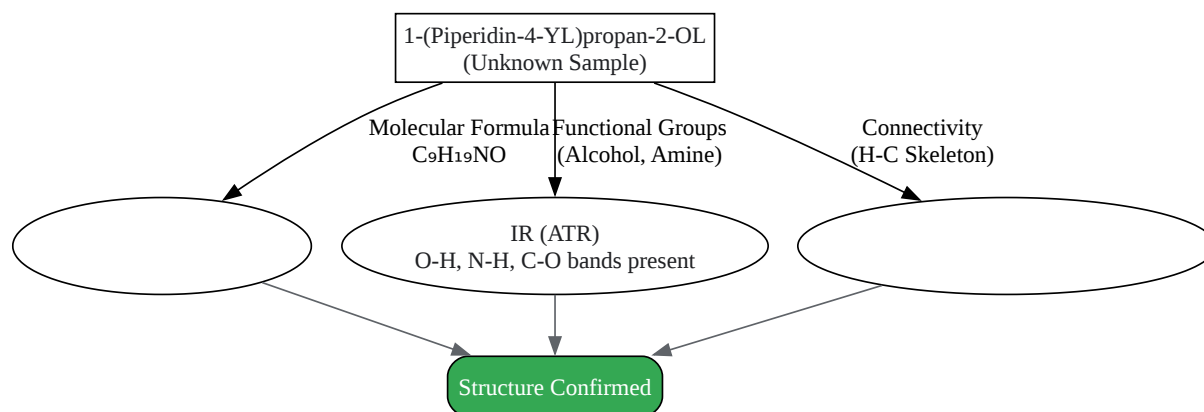
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Instrument Parameters (Positive Ion Mode):
 - Ionization Mode: ESI+
 - Capillary Voltage: 3-4 kV
 - Scan Range: m/z 50 - 500
- Data Analysis: Identify the m/z (mass-to-charge ratio) of the molecular ion and major fragment ions.
- Molecular Formula: $\text{C}_9\text{H}_{19}\text{NO}$
- Exact Mass: 157.1467
- Predicted Molecular Ion: The base peak is expected to be the protonated molecule, $[\text{M}+\text{H}]^+$ at m/z 158.1540.

The fragmentation pattern provides structural validation. Key fragmentations for piperidine alkaloids and alcohols often involve cleavage alpha to the heteroatom (nitrogen or oxygen) or loss of small neutral molecules.[\[11\]](#)[\[12\]](#)

m/z (Predicted)	Proposed Fragment Structure	Loss	Rationale
158.15	$[\text{C}_9\text{H}_{20}\text{NO}]^+$	-	Protonated Molecular Ion $[\text{M}+\text{H}]^+$
140.14	$[\text{C}_9\text{H}_{18}\text{N}]^+$	H_2O	Loss of water from the protonated alcohol.
114.13	$[\text{C}_6\text{H}_{14}\text{N}]^+$	$\text{C}_3\text{H}_6\text{O}$	Cleavage of the C-C bond between the piperidine ring and the side chain.
84.08	$[\text{C}_5\text{H}_{10}\text{N}]^+$	$\text{C}_4\text{H}_{10}\text{O}$	Fragmentation within the side chain and subsequent ring opening/rearrangement.

Part 4: Integrated Structural Elucidation

Confirming the structure of **1-(Piperidin-4-yl)propan-2-ol** requires a synergistic interpretation of all spectroscopic data. No single technique provides the complete picture, but together they offer unambiguous proof of structure.



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The process is self-validating:

- MS provides the molecular formula (C₉H₁₉NO).
- IR confirms the presence of the key functional groups: an alcohol (-OH) and a secondary amine (-NH).
- ¹³C NMR shows 7 distinct carbon environments, consistent with the proposed structure. DEPT-135 confirms the number of CH, CH₂, and CH₃ groups.
- ¹H NMR reveals the connectivity. The characteristic upfield doublet for the methyl group (H-h), the deshielded methine proton next to the hydroxyl group (H-g), and the pattern of signals for the piperidine ring protons all fit together to build the final structure.

This integrated approach ensures a trustworthy and definitive characterization of **1-(Piperidin-4-yl)propan-2-OL**, essential for its application in further research and development.

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